molecular formula C22H23FN4O5S B11307860 N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11307860
M. Wt: 474.5 g/mol
InChI Key: CYZXCZOUPJHKAN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a fluorobenzyl group, a methoxy group, and a morpholinylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Incorporation of the Morpholinylsulfonyl Group: This group can be introduced through sulfonylation reactions using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Properties

Molecular Formula

C22H23FN4O5S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23FN4O5S/c1-31-20-7-4-16(12-21(20)33(29,30)27-8-10-32-11-9-27)18-13-19(26-25-18)22(28)24-14-15-2-5-17(23)6-3-15/h2-7,12-13H,8-11,14H2,1H3,(H,24,28)(H,25,26)

InChI Key

CYZXCZOUPJHKAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)F)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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